(2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide
Description
(2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide is a cyanoacrylamide derivative featuring a cinnamoyl backbone with a cyano group at the α-position and a 6-methylpyridin-2-yl substituent on the amide nitrogen. Its synthesis typically involves an N-acylation reaction between a substituted cinnamoyl chloride and 6-methylpyridin-2-amine under basic conditions, similar to methods described for structurally related compounds . The compound’s structure is confirmed via spectroscopic techniques (1H/13C NMR, LC/MS) and elemental analysis, with purity assessed by HPLC .
The (E)-stereochemistry of the α,β-unsaturated system is critical for maintaining planarity, which influences interactions with biological targets .
Properties
IUPAC Name |
(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-12-6-5-9-15(18-12)19-16(20)14(11-17)10-13-7-3-2-4-8-13/h2-10H,1H3,(H,18,19,20)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAWKDARVDMJHI-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide typically involves the reaction of 6-methyl-2-aminopyridine with a suitable α,β-unsaturated nitrile. One common method includes the use of a base-catalyzed condensation reaction where the amine group of 6-methyl-2-aminopyridine reacts with the α,β-unsaturated nitrile under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the enamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted enamides or nitriles.
Scientific Research Applications
(2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of N-arylcinnamamides and cyanoacrylamides. Key analogues include:
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs): CF₃ and NO₂ substituents enhance antimicrobial activity by increasing electrophilicity and stabilizing charge-transfer interactions . The cyano group in the target compound may act as a hydrogen-bond acceptor, enhancing target binding .
Substitution Position :
Lipophilicity :
- logP values for pyridine-containing analogues (~2.5–3.5) are lower than those of halogenated derivatives (~4.0–5.0), suggesting better solubility .
Biological Activity
The compound (2E)-2-cyano-N-(6-methylpyridin-2-yl)-3-phenylprop-2-enamide (CAS No. 358653-11-9) is a member of the nitrile and enamide classes, characterized by its unique structural features, including a cyano group and an enamide linkage. This compound has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. Additionally, it may modulate cellular receptor activities, influencing signal transduction pathways and cellular functions.
Antimicrobial Properties
Research has indicated that this compound exhibits antibacterial and antifungal properties. Its efficacy against specific pathogens is under investigation, suggesting potential applications in treating infections.
Study 1: Anticonvulsant Efficacy
A study focusing on related cinnamamide derivatives reported that compounds like KM-568 exhibited significant anticonvulsant effects in multiple animal models, including the maximal electroshock test and the 6-Hz psychomotor seizure model. The ED50 values indicated moderate effectiveness across various tests, suggesting a potential pathway for further exploration of this compound as a lead compound for epilepsy treatment .
Study 2: Antimicrobial Activity
Another research effort highlighted the antibacterial properties of similar compounds within the same chemical class. The results indicated that these compounds could inhibit bacterial growth effectively, warranting further investigation into their mechanisms and potential therapeutic applications.
Table 1: Summary of Biological Activities
Table 2: Anticonvulsant Activity of Related Compounds
| Compound | Model Used | ED50 (mg/kg) |
|---|---|---|
| S(+)-(KM-568) | Maximal Electroshock Test | 44.46 (mice i.p.) |
| S(+)-(KM-568) | 6-Hz Psychomotor Seizure Model | 71.55 (mice i.p.) |
| S(+)-(KM-568) | Frings Audiogenic Model | 13.21 (mice i.p.) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
